molecular formula C4H6F2O3 B1448118 (2S)-2-(difluoromethoxy)propanoic acid CAS No. 1604374-53-9

(2S)-2-(difluoromethoxy)propanoic acid

Cat. No. B1448118
CAS RN: 1604374-53-9
M. Wt: 140.09 g/mol
InChI Key: BCEZHAQNRKKRFF-REOHCLBHSA-N
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Description

“(2S)-2-(difluoromethoxy)propanoic acid” is a chemical compound with the molecular formula C4H6F2O3 . Its molecular weight is 140.09 g/mol . The compound belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a carboxylic acid group (-C(=O)OH).


Molecular Structure Analysis

The molecular structure of “(2S)-2-(difluoromethoxy)propanoic acid” consists of a three-carbon chain (propanoic acid) with a difluoromethoxy group (-OCHF2) attached to the second carbon . The (2S) indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-(difluoromethoxy)propanoic acid” would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The difluoromethoxy group may also influence properties such as polarity and reactivity .

Scientific Research Applications

  • Oxidation of Secondary Alcohols : A study by Norcross et al. (1997) investigated the oxidation of various alcohols, including 2-propanol, by potassium tetraoxoferrate(VI) under basic conditions. The oxidation produced ketones, demonstrating a potential application in the synthesis and modification of chemical compounds. This study highlights a fundamental chemical reaction involving a compound structurally related to (2S)-2-(difluoromethoxy)propanoic acid (Norcross et al., 1997).

  • Electrocatalytic Oxidation : Wang et al. (2014) explored the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This process exemplifies the potential of electrocatalysis in transforming fluorinated alcohols, closely related to (2S)-2-(difluoromethoxy)propanoic acid, into valuable chemical products (Wang et al., 2014).

  • Photocatalysis in Nanomaterials : Yang et al. (2009) conducted a study on the solvothermal synthesis of anatase TiO2 nanosheets using a water-2-propanol route. This research is significant for material science, particularly in the context of photocatalysis, where compounds like 2-propanol play a critical role in the synthesis of advanced materials (Yang et al., 2009).

  • Catalysis and Reaction Mechanisms : The study of catalytic processes and reaction mechanisms involving 2-propanol and related compounds is another important application area. For example, the work of Bedia et al. (2009) on the catalytic conversion of 2-propanol using carbon-based acid catalysts provides insights into catalyst design and reaction pathways relevant to compounds like (2S)-2-(difluoromethoxy)propanoic acid (Bedia et al., 2009).

properties

IUPAC Name

(2S)-2-(difluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEZHAQNRKKRFF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(difluoromethoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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